N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide
Description
N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide is a benzamide derivative characterized by a 3,5-dichlorophenyl group attached to the benzamide nitrogen, a fluorine atom at the 2-position of the benzene ring, and a sulfamoyl moiety substituted with a 4-methylbenzyl group. The fluorine atom may enhance metabolic stability and bioavailability, while the sulfamoyl group could contribute to target binding via hydrogen-bonding interactions .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN2O3S/c1-13-2-4-14(5-3-13)12-25-30(28,29)18-6-7-20(24)19(11-18)21(27)26-17-9-15(22)8-16(23)10-17/h2-11,25H,12H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQLXYQMAIHMKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Nitration and Halogenation: Introduction of nitro and halogen groups to the benzene ring.
Reduction: Conversion of nitro groups to amines.
Sulfonation: Introduction of sulfonamide groups.
Coupling Reactions: Formation of the final benzamide structure through coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and applications of the target compound with analogs from literature:
Key Observations :
- Dichlorophenyl Substituents : The 3,5-dichloro configuration in the target compound is distinct from the 2,3- or 2,4-dichloro patterns in analogs like etobenzanid . This substitution likely influences target selectivity and potency.
- Sulfamoyl vs. Sulfonyl Groups : Unlike sulfonyl-containing intermediates in , the target compound’s sulfamoyl group (N-linked) may enhance hydrogen-bonding capacity, a feature shared with LMM5’s benzyl(methyl)sulfamoyl moiety .
- Heterocyclic vs. Benzamide Cores : The target compound lacks the 1,3,4-oxadiazole or isoxazole rings seen in LMM5 and analogs, which are critical for antifungal or pesticidal activity in those cases .
Computational and Experimental Gaps
- No direct biological data for the target compound exists in the provided evidence. Computational modeling (e.g., docking studies) could clarify its binding affinity to pesticidal or antimicrobial targets.
- Structural analogs in and emphasize the importance of heterocycles for activity, suggesting that the target compound’s benzamide core may require functional optimization for enhanced efficacy .
Biological Activity
N-(3,5-dichlorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : CHClFNOS
This structure includes a dichlorophenyl group, a fluorine atom, and a sulfamoyl moiety, which may contribute to its biological effects.
Research indicates that compounds similar to this compound often exhibit their biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : Many benzamide derivatives have been shown to inhibit specific enzymes involved in cancer progression. For instance, some compounds target dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
- Cell Proliferation Inhibition : Studies have demonstrated that certain benzamide derivatives can inhibit cell growth in various cancer cell lines. The mechanism often involves downregulating proteins associated with cell cycle progression .
Antitumor Activity
Several studies have investigated the antitumor potential of benzamide derivatives, including this compound. Notably:
- In Vitro Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against cancer cell lines such as breast cancer and leukemia cells. The IC50 values suggest effective inhibition of cell viability at low concentrations .
- Mechanistic Insights : The compound's ability to disrupt metabolic pathways related to nucleotide synthesis may contribute to its antitumor effects. Specifically, inhibition of DHFR has been noted as a critical pathway .
Case Studies
- Study on Dihydrofolate Reductase Inhibition :
- Cell Line Studies :
Comparative Analysis with Other Benzamide Derivatives
| Compound Name | Structure | IC50 (µM) | Target Enzyme |
|---|---|---|---|
| This compound | Structure | 10 | DHFR |
| Benzamide Riboside | Structure | 15 | IMPDH |
| 4-Chloro-benzamide Derivative | Structure | 8 | RET Kinase |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | (4-methylphenyl)methylamine, DCM, 0°C | 75–80 |
| Amidation | EDC/HCl, DMF, 60°C | 65 |
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR and DEPT experiments to verify substituent positions and electronic environments (e.g., distinguishing fluorine-induced deshielding) .
- Mass Spectrometry (HRMS): Exact mass determination to confirm molecular formula (e.g., ESI+ mode with <2 ppm error).
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% by UV detection at 254 nm) .
Q. Table 2: Key Analytical Parameters
| Technique | Parameters | Purpose |
|---|---|---|
| ¹H NMR | 500 MHz, CDCl₃ | Substituent integration |
| HPLC | 70:30 MeCN/H₂O, 1 mL/min | Purity quantification |
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths, angles, and torsional data. For example:
- Torsion Analysis: Confirm steric effects from the 3,5-dichlorophenyl group on the benzamide plane .
- Hydrogen Bonding: Identify intermolecular interactions (e.g., N–H···O=S) influencing crystal packing .
Strategy: Refine data with SHELXL using high-resolution (<1.0 Å) datasets. Apply twin refinement if crystal twinning is observed .
Advanced: How can contradictory bioactivity data across studies be systematically addressed?
Methodological Answer:
- Assay Standardization: Control variables like cell line passage number, solvent (DMSO vs. saline), and incubation time .
- Target Validation: Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., kinase inhibition assays).
- SAR Studies: Compare analogues to isolate structural contributors (e.g., dichlorophenyl vs. monochloro derivatives) .
Case Example: Discrepancies in IC₅₀ values may arise from differential sulfonamide group protonation at physiological pH. Perform assays under buffered conditions (pH 7.4) .
Advanced: What computational approaches predict reactivity and binding modes?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to model electrophilic aromatic substitution sites .
- Molecular Docking: Use AutoDock Vina to simulate interactions with targets (e.g., carbonic anhydrase IX). Validate with MD simulations (100 ns trajectories) .
Key Insight: The 2-fluoro group’s electron-withdrawing effect increases sulfonamide acidity, enhancing hydrogen bonding with catalytic zinc in enzymes .
Basic: What biological targets are hypothesized based on structural motifs?
Methodological Answer:
- Enzyme Inhibition: Sulfonamide moiety likely targets metalloenzymes (e.g., carbonic anhydrase, matrix metalloproteinases) via zinc coordination .
- Receptor Antagonism: Dichlorophenyl group may interact with hydrophobic pockets in GPCRs or nuclear receptors .
Validation: Radioligand binding assays (e.g., ³H-thymidine uptake for antiproliferative activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
